

Technical Guide: Analytical Standards for 4-bromo-3-methylbut-1-ene

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Compound of Interest

Compound Name: **4-bromo-3-methylbut-1-ene**

Cat. No.: **B6603367**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for **4-bromo-3-methylbut-1-ene** (CAS No: 31950-55-7), a key intermediate in various organic syntheses. This document outlines the essential physicochemical properties, analytical methodologies for purity and identity assessment, and logical workflows for its synthesis and quality control.

Core Physicochemical Properties

4-bromo-3-methylbut-1-ene is a halogenated alkene with the molecular formula C_5H_9Br .^[1] Its structure plays a crucial role in its reactivity and analytical profile.

Property	Value	Source
Molecular Formula	C ₅ H ₉ Br	[1]
Molecular Weight	149.03 g/mol	[1]
CAS Number	31950-55-7	[1]
Appearance	Colorless to light yellow liquid (predicted)	N/A
Boiling Point	Not explicitly available; likely similar to related isomers	N/A
Density	Not explicitly available; likely similar to related isomers	N/A

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of **4-bromo-3-methylbut-1-ene**, ensuring its identity, purity, and the absence of critical impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of volatile compounds like **4-bromo-3-methylbut-1-ene** and for identifying potential impurities.

Experimental Protocol:

- Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for optimal separation of the analyte from potential impurities. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

- Inlet: Split/splitless injector, typically operated in split mode to avoid column overloading. The injector temperature should be optimized to ensure complete vaporization without thermal degradation (e.g., 250 °C).
- Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 35 to 300 to capture the molecular ion and characteristic fragmentation patterns.
- Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and comparison to spectral libraries.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). Common fragmentation pathways for bromoalkenes include the loss of a bromine radical and cleavage of the carbon-carbon bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of **4-bromo-3-methylbut-1-ene**. Both ^1H and ^{13}C NMR are crucial for a complete characterization.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ^1H NMR).
- Solvent: Deuterated chloroform (CDCl_3) is a common solvent.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- ^1H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

- ^{13}C NMR: The spectrum will indicate the number of unique carbon environments in the molecule.

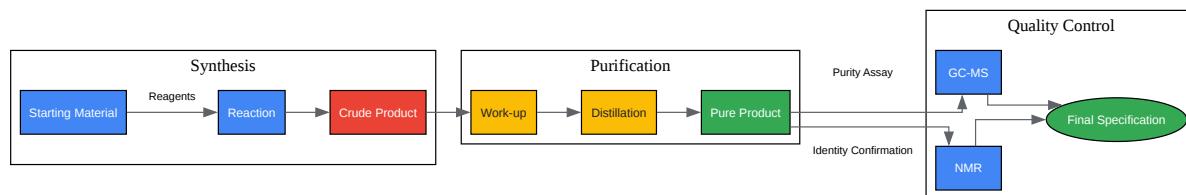
Predicted NMR Data:

^1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H on C1 ($=\text{CH}_2$)	4.9 - 5.2	Multiplet	2H
H on C2 ($-\text{CH}=$)	5.6 - 6.0	Multiplet	1H
H on C3 ($-\text{CH}-$)	2.6 - 3.0	Multiplet	1H
H on C4 ($-\text{CH}_2\text{Br}$)	3.4 - 3.7	Doublet	2H
H on C5 ($-\text{CH}_3$)	1.1 - 1.3	Doublet	3H

^{13}C NMR	Predicted Chemical Shift (ppm)
C1 ($=\text{CH}_2$)	115 - 120
C2 ($-\text{CH}=$)	135 - 140
C3 ($-\text{CH}-$)	40 - 45
C4 ($-\text{CH}_2\text{Br}$)	35 - 40
C5 ($-\text{CH}_3$)	18 - 23

Synthesis and Quality Control Workflow

The synthesis of **4-bromo-3-methylbut-1-ene** can be approached through various synthetic routes, often involving the allylic bromination of a suitable precursor. A generalized workflow for its synthesis and subsequent quality control is depicted below.

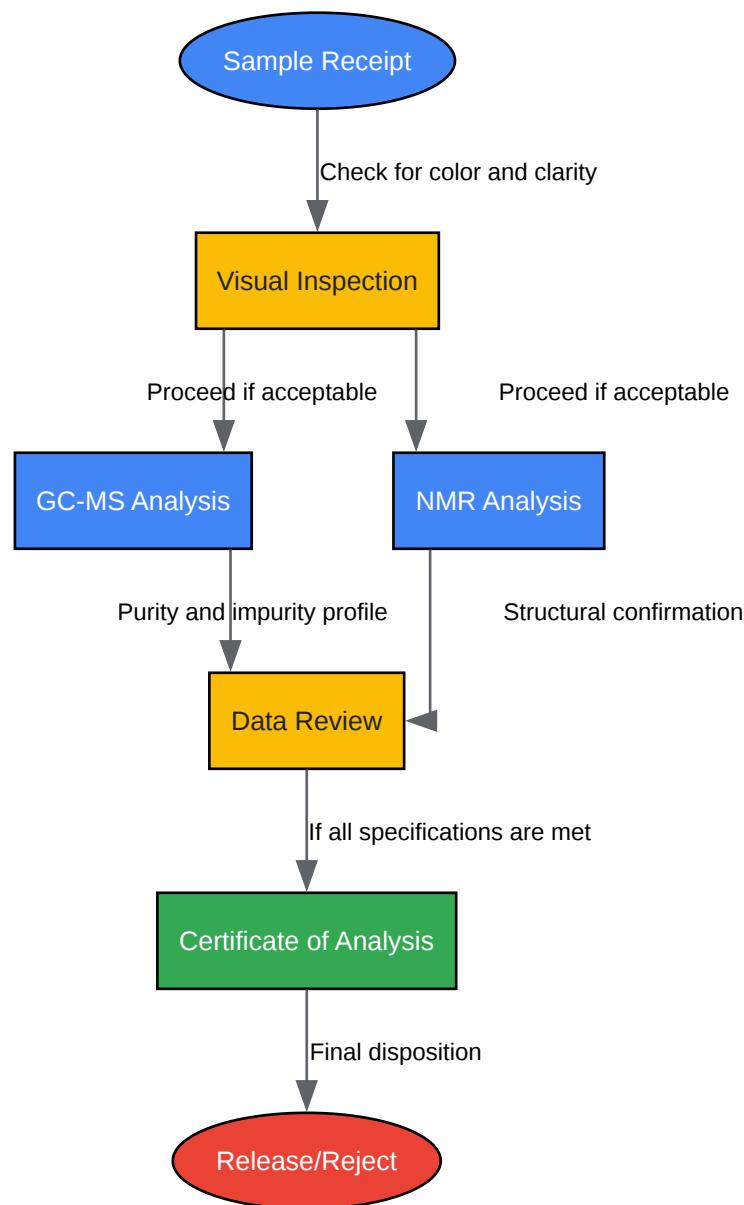


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Caption: A generalized workflow for the synthesis, purification, and quality control of **4-bromo-3-methylbut-1-ene**.

Analytical Workflow for Quality Control

A detailed analytical workflow is critical to ensure that each batch of **4-bromo-3-methylbut-1-ene** meets the required quality standards.



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Caption: A typical analytical workflow for the quality control testing of **4-bromo-3-methylbut-1-ene**.

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References

- 1. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]
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